molecular formula C9H12BrNO3S B497402 4-bromo-N-(2-methoxyethyl)benzenesulfonamide CAS No. 321705-89-9

4-bromo-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B497402
CAS No.: 321705-89-9
M. Wt: 294.17g/mol
InChI Key: DZJJIYFYFLWZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO3S and its molecular weight is 294.17g/mol. The purity is usually 95%.
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Properties

CAS No.

321705-89-9

Molecular Formula

C9H12BrNO3S

Molecular Weight

294.17g/mol

IUPAC Name

4-bromo-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H12BrNO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

DZJJIYFYFLWZDV-UHFFFAOYSA-N

SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)Br

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 4-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and 2-methoxyethyl amine (1.62 g, 22 mmol) to give the title compound (5.5 g, 95%) as an off-white crystalline solid. MS (ISP) 294.1[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

4-Bromo-N-[2-(methoxy)ethyl]benzenesulfonamide (512 mg, 87%) was prepared as a white solid from 4-bromobenzenesulfonyl chloride (511 mg, 2 mmol), 2-(methoxy)ethylamine (0.174 mL, 2 mmol) and triethylamine (0.836 mL, 6 mmol) in CH2Cl2 (10 mL) in a manner similar to Example 108, Step 1. 1H NMR (400 MHz, CDCl3): δ 7.77-7.67 (m, 2H), 7.66-7.59 (m, 2H), 4.86 (t, 1H, J=5.7 Hz), 3.45-3.34 (m, 2H), 3.25 (s, 3H), 3.14-3.04 (m, 2H); LRMS (ESI), m/z 294/296 (M+H).
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
0.174 mL
Type
reactant
Reaction Step One
Quantity
0.836 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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